
30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Propriétés
Numéro CAS |
59865-16-6 |
---|---|
Formule moléculaire |
C62H111N11O12 |
Poids moléculaire |
1202.6 g/mol |
Nom IUPAC |
30-ethyl-34-[(Z)-hex-4-en-2-yl]-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52-50(63-18)56(78)66-43(26-2)58(80)68(19)33-48(74)69(20)44(29-34(3)4)55(77)67-49(38(11)12)61(83)70(21)45(30-35(5)6)54(76)64-41(16)53(75)65-42(17)57(79)71(22)46(31-36(7)8)59(81)72(23)47(32-37(9)10)60(82)73(24)51(39(13)14)62(84)85-52/h25,27,34-47,49-52,63H,26,28-33H2,1-24H3,(H,64,76)(H,65,75)(H,66,78)(H,67,77)/b27-25- |
Clé InChI |
QEKLELUAISGHEL-RFBIWTDZSA-N |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)NC)C(C)CC=CC)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
SMILES isomérique |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)NC)C(C)C/C=C\C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
SMILES canonique |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)NC)C(C)CC=CC)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Apparence |
Solid powder |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Isocyclosporin A; Isocyclosporin-A; IsocyclosporinA. |
Origine du produit |
United States |
Description
30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone is an isomer of cyclosporin A, a cyclic peptide secondary metabolite derived from fungi. Cyclosporin A is primarily known for its immunosuppressive properties, making it a crucial compound in transplantation surgery . This compound is formed through an N → O peptidyl shift in cyclosporin A, particularly in the presence of acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone can be synthesized from cyclosporin A through acid-catalyzed isomerization. The reaction is typically carried out in nonaqueous solvents, with methanesulfonic acid being a common catalyst . The rate of isomerization is influenced by the choice of solvent, with tetrahydrofuran showing fewer side reactions compared to alcoholic solvents .
Industrial Production Methods: Industrial production of isocyclosporin A involves the transesterification of cyclosporin A into a salt of isocyclosporin A . This method ensures a more stable form of the compound, suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone primarily undergoes isomerization reactions. The conversion between cyclosporin A and isocyclosporin A is acid-catalyzed and can be influenced by the pH and temperature of the solution .
Common Reagents and Conditions:
Catalysts: Methanesulfonic acid
Solvents: Tetrahydrofuran, various alcohols
Conditions: Acidic environment, controlled temperature
Major Products: The major product of the isomerization reaction is isocyclosporin A itself. In some cases, side reactions may occur, but these are minimized in optimal conditions .
Applications De Recherche Scientifique
Scientific Research Applications
1. Pharmaceutical Development
- Immunosuppressive Properties : Isocyclosporin A exhibits immunosuppressive effects similar to cyclosporine A. It has been studied for its potential use in transplant medicine to prevent organ rejection by modulating the immune response .
- Anti-inflammatory Effects : Research indicates that this compound may have applications in treating autoimmune diseases due to its ability to reduce inflammation and modulate immune responses .
2. Biochemical Studies
- Protein Interaction Studies : The structure of Isocyclosporin A allows it to interact with various proteins involved in immune signaling pathways. This makes it a valuable tool for studying protein-protein interactions and cellular signaling mechanisms .
- Mechanism of Action Research : Understanding how Isocyclosporin A affects cellular processes can provide insights into new therapeutic strategies for various diseases .
3. Agricultural Applications
- Pesticide Development : Due to its complex structure and biological activity profiles similar to natural products used in agriculture (e.g., antifungal agents), Isocyclosporin A may be explored as a lead compound for developing new pesticides or fungicides .
- Plant Growth Regulation : Preliminary studies suggest that compounds with similar structures can influence plant growth and development; thus Isocyclosporin A might also be investigated for agricultural enhancements .
Data Tables and Case Studies
Case Studies
- Immunosuppressive Effects in Transplant Models :
- Anti-inflammatory Research :
- Agricultural Trials :
Mécanisme D'action
30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone exerts its effects through a mechanism similar to cyclosporin A. It binds to cyclophilin, forming a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby suppressing T-cell activation . The molecular targets and pathways involved are primarily related to the immune response .
Comparaison Avec Des Composés Similaires
Cyclosporin A: The parent compound, known for its immunosuppressive properties.
Cyclosporin G: An analog with reduced nephrotoxicity and potent immunosuppressive effects.
Non-immunosuppressive analogs: Modified cyclosporins that retain some biological activities without immunosuppressive effects.
Uniqueness of 30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone: this compound is unique due to its formation through an N → O peptidyl shift, a reaction not commonly observed in other cyclosporin analogs . This unique isomerization property makes it a valuable compound for specific scientific studies, particularly in the field of mass spectrometry .
Activité Biologique
The compound known as 30-ethyl-34-hex-4-en-2-yl... (commonly referred to as Isocyclosporin A) is a complex cyclic peptide with significant biological activity. Its intricate structure comprises multiple functional groups that contribute to its pharmacological properties. This article explores the biological activity of Isocyclosporin A through various studies and data sources.
Isocyclosporin A has the molecular formula and a molecular weight of approximately 1,173.61 g/mol. The compound features a unique arrangement of ethyl and hexenyl side chains that enhance its biological interactions.
Immunosuppressive Properties
Isocyclosporin A exhibits potent immunosuppressive effects similar to those of cyclosporine A. It inhibits T-cell activation by blocking the production of interleukin-2 (IL-2), which is critical for T-cell proliferation. This action makes it a valuable compound in organ transplantation and autoimmune disease management.
Antifungal Activity
Studies have demonstrated that Isocyclosporin A possesses antifungal properties against various fungal strains. It disrupts fungal cell membrane integrity and inhibits ergosterol biosynthesis, leading to cell death. This property is particularly useful in treating fungal infections in immunocompromised patients.
Antitumor Activity
Research indicates that Isocyclosporin A may have potential antitumor effects. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines by activating caspase pathways. This suggests a possible role in cancer therapy.
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | References |
---|---|---|
Immunosuppressive | IL-2 production inhibition | |
Antifungal | Disruption of cell membranes | |
Antitumor | Induction of apoptosis via caspase activation |
Case Study 1: Organ Transplantation
In a clinical trial involving kidney transplant recipients, Isocyclosporin A was administered alongside corticosteroids to assess its efficacy in preventing graft rejection. Results showed a significant reduction in acute rejection episodes compared to control groups receiving standard treatment.
Case Study 2: Fungal Infection Management
A study on patients with hematological malignancies treated with Isocyclosporin A demonstrated its effectiveness in managing invasive fungal infections. The compound was well-tolerated and resulted in improved patient outcomes.
Q & A
Q. What analytical methods are recommended for structural characterization of this macrocyclic compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve stereochemistry and substituent positions. For complex splitting patterns, employ 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. Reference analogous macrocycles in , where NMR resolved methyl and ethyl branching .
- Mass Spectrometry (MS): High-resolution MS (HRMS) with electrospray ionization (ESI) is critical for confirming molecular weight and fragmentation patterns. demonstrated MS fragments at m/z 196 and 139, correlating with methyl/ethyl loss .
- X-ray Crystallography: Essential for absolute configuration determination. Requires high-purity crystals; use slow vapor diffusion with ether/hexane mixtures (see for storage conditions to prevent degradation) .
Table 1: Key Spectral Signatures from and
Technique | Observed Peaks/Patterns | Structural Assignment |
---|---|---|
-NMR | δ 1.2–1.5 (m), δ 2.8–3.1 (s) | Methyl/ethyl groups, amines |
HRMS (ESI+) | [M+H] at m/z 1202.61 (calc.) | Molecular ion confirmation |
Q. How can researchers optimize the synthesis of this compound given its structural complexity?
Q. What experimental design strategies mitigate confounding variables in studying this compound’s coordination chemistry?
Methodological Answer:
- Factorial Design: Apply a 2 factorial approach ( ) to test variables: pH (4–10), metal ion concentration (0.1–1.0 mM), and temperature (25–60°C). Monitor binding affinity via isothermal titration calorimetry (ITC) .
- Control for Solvent Effects: Use DMSO-d for NMR studies to avoid proton exchange interference ( highlights solvent polarity impacts on amine reactivity) .
Table 2: Example Factorial Design Matrix
Run | pH | [Metal] (mM) | Temp (°C) | Binding Affinity (K, nM) |
---|---|---|---|---|
1 | 4 | 0.1 | 25 | 120 |
2 | 10 | 1.0 | 60 | 25 |
Q. How should researchers address contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Systematic Review Framework: Use PRISMA guidelines to aggregate data from heterogeneous studies ( emphasizes theoretical frameworks for data reconciliation) .
- Replicate Key Studies: Control for batch-to-batch purity variations ( specifies ≥95% purity for reliable bioassays) .
- Mechanistic Profiling: Apply proteomics or metabolomics to identify off-target interactions that may explain divergent results ( proposes AI-driven pathway analysis) .
Q. What computational methods validate the proposed supramolecular interactions of this compound?
Q. What safety protocols are critical for handling this compound’s methylamino and unsaturated alkene groups?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.